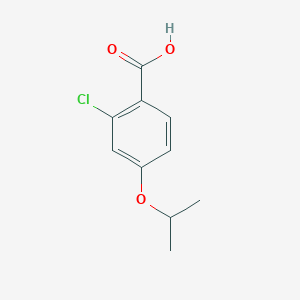

1-Ethylcyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as cyclopentane derivatives, is explored in the papers. For instance, the synthesis of cyclopentane-1,3-dione derivatives is described, which are used as isosteres for the carboxylic acid functional group . Another paper describes the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid, which involves cyclopropanation followed by several other steps . These methods could potentially be adapted for the synthesis of 1-ethylcyclopentane-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial in determining their reactivity and physical properties. The cyclopentane-1,3-dione moiety, for example, is shown to be a novel isostere for the carboxylic acid functional group, which suggests that it can mimic the behavior of carboxylic acids in biological systems . This information can be useful when considering the molecular structure of 1-ethylcyclopentane-1-carboxylic acid and its potential interactions.

Chemical Reactions Analysis

The papers discuss the chemical reactions of compounds similar to 1-ethylcyclopentane-1-carboxylic acid. For example, the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene in plant tissues is a key reaction in the ripening process of fruits . Additionally, the stereospecific conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues is discussed, which provides insights into the enzyme-substrate interactions that could be relevant for understanding the reactivity of 1-ethylcyclopentane-1-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The papers suggest that cyclopentane-1,3-diones have pKa values similar to carboxylic acids and exhibit tunable lipophilicity, which could be relevant when considering the properties of 1-ethylcyclopentane-1-carboxylic acid . The metabolism of 1-aminocyclopropane-1-carboxylic acid and its relation to ethylene biosynthesis also provide information on the biological properties of these compounds .

Aplicaciones Científicas De Investigación

Ethylene Biosynthesis and Plant Development

- Ethylene Precursor and Plant Hormone Regulation : 1-Ethylcyclopentane-1-carboxylic acid is closely related to 1-Aminocyclopropane 1-Carboxylic Acid (ACC), a direct precursor of the plant hormone ethylene. Ethylene regulates a wide array of vegetative and developmental processes in plants. ACC's synthesis rate varies in response to developmental, hormonal, and environmental cues, impacting ethylene production and plant development (Vanderstraeten & Van Der Straeten, 2017).

- Role in Stress Response : ACC plays a significant role in the plant's response to biotic and abiotic stress. Soil microorganisms producing ACC deaminase can degrade ACC, thereby reducing stress-related ethylene in host plants. This has implications for improving plant growth under stress conditions (Tiwari et al., 2018).

Molecular Biology and Biochemistry

- Metabolite Analysis in Ethylene Research : In molecular biology, particularly in studies on ethylene biosynthesis in plants, 1-Aminocyclopropane-1-carboxylic acid is crucial. Updated methodologies for analyzing metabolites of ethylene biosynthesis include measuring ACC and its derivatives (Bulens et al., 2011).

- Enzymatic Activity and Function : The enzymatic formation of ACC from S-adenosylmethionine (SAM) by the enzyme ACC synthase is a vital step in ethylene biosynthesis. Understanding this process is key for manipulating ethylene production, which can have significant agricultural implications (Boller et al., 2004).

Chemical Synthesis and Analysis

- Chemical Properties and Reactions : The study of the chemical properties and reactions of cyclopentane derivatives, including 1-Ethylcyclopentane-1-carboxylic acid, is important in organic chemistry. This includes understanding the acidity of various substituted cyclopentane carboxylic acids (Wiberg, 2002).

Agronomic Applications

- Agricultural Improvement : The study of ACC and its transport in plants offers insights into improving agricultural practices. For instance, manipulating ACC levels can enhance plant growth and stress tolerance, which is vital for crop improvement (Song et al., 2017).

Propiedades

IUPAC Name |

1-ethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMLHEATBNFNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627478 |

Source

|

| Record name | 1-Ethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylcyclopentane-1-carboxylic acid | |

CAS RN |

17206-19-8 |

Source

|

| Record name | 1-Ethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)